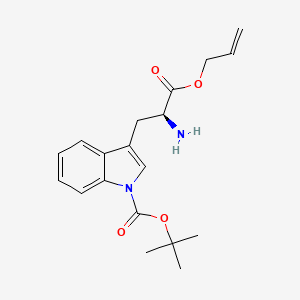![molecular formula C14H13NO2S B15204000 4-Amino-4'-(methylsulfanyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15204000.png)
4-Amino-4'-(methylsulfanyl)[1,1'-biphenyl]-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-4’-(methylsulfanyl)[1,1’-biphenyl]-3-carboxylic acid is an organic compound that features a biphenyl core with an amino group, a methylsulfanyl group, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4’-(methylsulfanyl)[1,1’-biphenyl]-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution reaction, where an aryl halide is reacted with a nucleophile under specific conditions . The reaction conditions often require the presence of electron-withdrawing groups to activate the aryl halide and strong basic nucleophiles to facilitate the substitution .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often employ recyclable chiral auxiliaries and metal catalysts to streamline the process and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-4’-(methylsulfanyl)[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the carboxylic acid group produces alcohols .
Wissenschaftliche Forschungsanwendungen
4-Amino-4’-(methylsulfanyl)[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and specialty chemicals
Wirkmechanismus
The mechanism by which 4-Amino-4’-(methylsulfanyl)[1,1’-biphenyl]-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, the amino group can form hydrogen bonds with biological targets, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobiphenyl: An amine derivative of biphenyl with similar structural features but lacking the methylsulfanyl and carboxylic acid groups.
4-Amino-6-chloro-1,3-benzenedisulfonamide: A compound with an amino group and sulfonamide groups, used in different applications.
Uniqueness
4-Amino-4’-(methylsulfanyl)[1,1’-biphenyl]-3-carboxylic acid is unique due to the presence of the methylsulfanyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds .
Eigenschaften
Molekularformel |
C14H13NO2S |
|---|---|
Molekulargewicht |
259.33 g/mol |
IUPAC-Name |
2-amino-5-(4-methylsulfanylphenyl)benzoic acid |
InChI |
InChI=1S/C14H13NO2S/c1-18-11-5-2-9(3-6-11)10-4-7-13(15)12(8-10)14(16)17/h2-8H,15H2,1H3,(H,16,17) |
InChI-Schlüssel |
XQHZCOYWDNCOAB-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=C(C=C1)C2=CC(=C(C=C2)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B15203920.png)




![Ethyl 6,6-dimethyl-3-(4-(trifluoromethyl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B15203951.png)





![2'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15204003.png)


